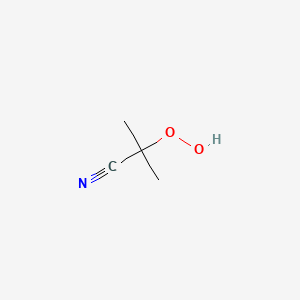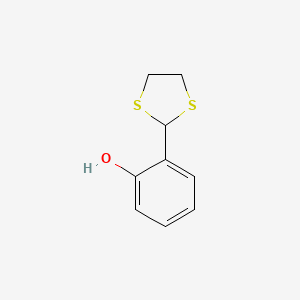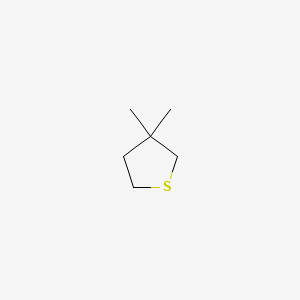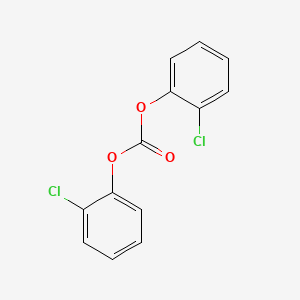
Carbonic acid, bis(2-chlorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, bis(2-chlorophenyl) ester is an organic compound that belongs to the class of carbonate esters. These esters are characterized by a carbonyl group flanked by two alkoxy groups. The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ can be either aliphatic or aromatic groups . This compound specifically has two 2-chlorophenyl groups attached to the carbonate moiety, making it a diaryl carbonate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonic acid, bis(2-chlorophenyl) ester can be synthesized through the reaction of 2-chlorophenol with phosgene (carbonyl dichloride) in the presence of a base. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4\text{ClOH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClOCOOC}_6\text{H}_4\text{Cl} + 2 \text{HCl} ] This reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the oxidative carbonylation of 2-chlorophenol using carbon monoxide and an oxidizer. This method is more environmentally friendly compared to the use of phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, bis(2-chlorophenyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-chlorophenol and carbonic acid.
Transesterification: It can react with alcohols to form different carbonate esters.
Reduction: It can be reduced to form 2-chlorophenol and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: 2-chlorophenol and carbonic acid.
Transesterification: Various carbonate esters.
Reduction: 2-chlorophenol and methanol.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, bis(2-chlorophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates.
Biology: Studied for its potential antimicrobial properties due to the presence of chlorine atoms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of high-performance plastics and coatings
Wirkmechanismus
The mechanism of action of carbonic acid, bis(2-chlorophenyl) ester involves its electrophilic character, which allows it to react with nucleophilic groups in various chemical reactions. The presence of chlorine atoms enhances its reactivity by making the ester more electrophilic. This property is particularly useful in antimicrobial applications, where it can disrupt microbial cell walls by reacting with nucleophilic groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Another diaryl carbonate used in the production of polycarbonates.
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polymers.
Uniqueness
Carbonic acid, bis(2-chlorophenyl) ester is unique due to the presence of chlorine atoms, which enhance its reactivity and antimicrobial properties. This makes it particularly useful in applications where enhanced reactivity is desired, such as in the synthesis of high-performance materials and antimicrobial agents .
Eigenschaften
CAS-Nummer |
5676-66-4 |
|---|---|
Molekularformel |
C13H8Cl2O3 |
Molekulargewicht |
283.10 g/mol |
IUPAC-Name |
bis(2-chlorophenyl) carbonate |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15/h1-8H |
InChI-Schlüssel |
MUCRFDZUHPMASM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(=O)OC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


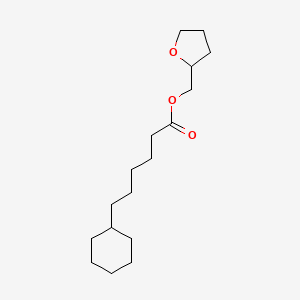
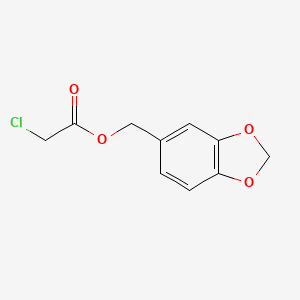

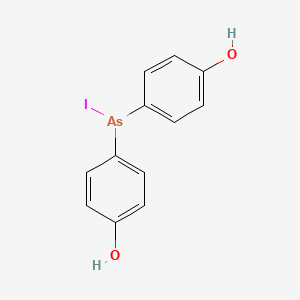
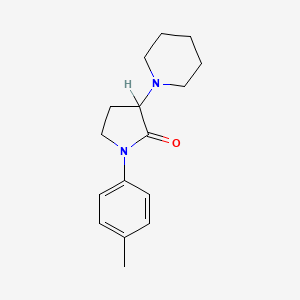

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)

![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)

